molecular formula C15H15BrN2OS B2382960 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 865181-41-5

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No.: B2382960
CAS No.: 865181-41-5
M. Wt: 351.26
InChI Key: ULQNZCWJMMKPSM-ICFOKQHNSA-N
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Description

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as BBP or benzothiazolyl-butyrolactam peptide, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. BBP is a potent inhibitor of protein-protein interactions and has shown promising results in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Catalytic Activities in Organic Synthesis

Benzothiazole derivatives have been identified as convenient and stable precursors for generating heterocyclic carbene complexes, which play a crucial role in catalytic applications. For instance, palladium(II) benzothiazolin-2-ylidene complexes have shown significant activities toward Heck coupling reactions. These complexes demonstrate the versatility of benzothiazole derivatives in facilitating carbon-carbon bond formation, a fundamental step in synthetic organic chemistry and drug synthesis (Yen et al., 2006).

Anticonvulsant and Neuroprotective Effects

Research on N-(substituted benzothiazol-2-yl)amides has unveiled their potential as anticonvulsant and neuroprotective agents. These compounds, through specific structural modifications, have shown efficacy in reducing seizure activity and protecting neural cells from damage. Such findings underscore the therapeutic potential of benzothiazole derivatives in neurological disorders and their mechanism of action in modulating neural activity (Hassan et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their role as corrosion inhibitors, particularly for protecting metals in acidic environments. Studies have demonstrated that these compounds can offer substantial protection against steel corrosion, highlighting their potential application in industrial processes where corrosion resistance is critical (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Further research into benzothiazole derivatives has revealed their antimicrobial and anti-inflammatory properties. Compounds structured around the benzothiazole moiety have shown effectiveness against various bacterial and fungal strains, as well as demonstrated significant anti-inflammatory effects. These findings suggest potential applications in developing new antibacterial and anti-inflammatory treatments (Patel & Shaikh, 2010).

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(16)10-13(12)20-15/h2,7-8,10H,3,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQNZCWJMMKPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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